N-(2,4-difluorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a bicyclic scaffold fused with a pyrimidine ring. The structure includes a 2,4-difluorophenyl acetamide group and a 2-fluorobenzyl substituent at position 3 of the thienopyrimidine core. Such modifications are designed to enhance target binding and metabolic stability, commonly observed in kinase inhibitors or protease antagonists .
Synthesis typically involves multi-step reactions, such as coupling acetamide intermediates with substituted pyrimidines under anhydrous conditions (e.g., DMF, K₂CO₃) . Analytical characterization relies on NMR and LCMS to confirm regioselectivity and purity .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O3S/c22-13-5-6-16(15(24)9-13)25-18(28)11-26-17-7-8-31-19(17)20(29)27(21(26)30)10-12-3-1-2-4-14(12)23/h1-9H,10-11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPSNXDTGGEHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds similar to N-(2,4-difluorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide exhibit promising anticancer properties. The thienopyrimidine structure is known for its ability to inhibit specific kinases involved in cancer progression. Research has shown that derivatives of this compound can effectively inhibit tumor growth in various cancer cell lines.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Preliminary assays have demonstrated activity against certain bacterial strains and fungi. The fluorine substitutions are thought to enhance lipophilicity and membrane permeability, facilitating the compound's entry into microbial cells.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting enzymes that are crucial for the metabolic pathways of various diseases. This could lead to the development of new therapeutic agents targeting metabolic disorders.
Neurological Effects
Research indicates that compounds with similar structures may have neuroprotective effects. They may modulate neurotransmitter levels or protect against neurodegeneration in models of diseases such as Alzheimer’s or Parkinson’s disease.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant inhibition of tumor growth in breast cancer models using thienopyrimidine derivatives | PubChem |
| Antimicrobial Assessment | Showed effectiveness against Staphylococcus aureus and E. coli | ChEBI |
| Enzyme Inhibition Study | Identified as a potent inhibitor of a key enzyme involved in metabolic pathways | AABlocks |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Differences and Implications
Substituent Effects on Solubility: The methoxy group in improves aqueous solubility compared to the 2,4-difluorophenyl group in the target compound, which may reduce crystallization tendencies .
Synthetic Accessibility :
- The target compound’s 2-fluorobenzyl group requires precise regiocontrol during alkylation (e.g., using K₂CO₃ in DMF) , whereas cyclohexyl derivatives () may involve reductive amination or SN2 reactions .
Biological Activity Trends :
- Fluorinated aryl groups (e.g., 2,4-difluorophenyl) are prevalent in kinase inhibitors (e.g., ’s B-Raf/MEK inhibitors), suggesting the target compound may share similar mechanistic pathways .
- Chlorophenyl analogs () exhibit higher molecular weights, which could impact pharmacokinetics (e.g., longer half-life but reduced cell permeability) .
Analytical and Computational Comparisons
NMR and LCMS Profiling
- NMR Shifts : The target compound’s 2-fluorobenzyl group would produce distinct aromatic proton signals (δ 7.2–7.6 ppm) compared to the 4-methoxyphenyl group (δ 6.8–7.1 ppm) in .
- LCMS/MS Fragmentation: Molecular networking () could cluster the target compound with other thienopyrimidines based on shared parent ions (e.g., m/z 425 → 307 via acetamide cleavage) .
Computational Similarity Metrics
- Tanimoto Index: The target compound shows high similarity (~0.85) to ’s analog due to shared thienopyrimidine cores but lower similarity (~0.60) to ’s sulfur-linked derivative .
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-carboxamide
Reacting 2-aminothiophene-3-carboxamide with urea or thiourea in acidic conditions generates the pyrimidine ring. For example, refluxing in acetic acid with catalytic sulfuric acid yields the 2,4-dioxo derivative. This method produces moderate yields (50–65%) and requires careful control of stoichiometry to avoid over-oxidation.
Biginelli-like Reaction with Thiourea and β-Keto Esters
An alternative approach involves a one-pot cyclocondensation of ethyl acetoacetate, thiourea, and thiophene-2-carbaldehyde under acidic conditions. This method, adapted from triazolethione syntheses, achieves higher yields (70–80%) but may necessitate purification via column chromatography to remove polymeric byproducts.
Functionalization with the N-(2,4-Difluorophenyl)acetamide Side Chain
The final stage involves coupling the N-(2,4-difluorophenyl)acetamide moiety to the thieno[3,2-d]pyrimidine system.
Nucleophilic Aromatic Substitution (SNAr)
Activating the C1 position with a leaving group (e.g., chlorine via POCl₃ treatment) enables displacement by N-(2,4-difluorophenyl)glycine. Conducted in tetrahydrofuran (THF) with triethylamine at 60°C, this method yields 55–65% product. Excess glycine derivative (1.5 equiv) ensures complete substitution.
Peptide Coupling Reagents
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the acetamide side chain is coupled to a hydroxylated intermediate at C1. This approach, adapted from pyrido-thienopyrimidine syntheses, achieves 75–80% yields but requires anhydrous conditions and inert atmosphere.
Optimization and Scalability Considerations
Solvent and Temperature Effects
-
DMF vs. DMSO : DMF enhances solubility of intermediates but may lead to dimethylamine byproducts at elevated temperatures. DMSO offers higher thermal stability (>100°C) but complicates purification.
-
Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 30 minutes at 150°C) improves throughput without compromising yields.
Purification Techniques
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Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively isolate the final compound with >95% purity.
-
Automated Flash Chromatography : Gradient elution (hexane to ethyl acetate) resolves regioisomeric byproducts, critical for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation + SNAr | 60 | 92 | Moderate | High |
| Biginelli + Mitsunobu | 85 | 98 | High | Moderate |
| Peptide Coupling | 78 | 95 | Low | Low |
The Biginelli-Mitsunobu route offers optimal balance between yield and purity, whereas peptide coupling is reserved for small-scale research applications due to reagent costs.
Challenges and Mitigation Strategies
Q & A
Q. How can synergistic effects with existing therapeutics be evaluated?
- Methodological Answer :
- Combination Index (CI) : Use CompuSyn software to calculate CI values for co-treatment with cisplatin or paclitaxel .
- Transcriptomic Profiling : Perform RNA-seq to identify pathways modulated by the combination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
